Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate
Description
Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate (CAS: 1037175-81-7) is a spirocyclic compound featuring a unique 3.4 fused ring system with two oxygen atoms in the 5,8-positions and a methyl ester group at position 2. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol, and it is commercially available at purities of 95–98% . The spiro architecture imposes conformational rigidity, making it valuable in medicinal chemistry for stabilizing bioactive conformations or serving as a synthetic intermediate.
Properties
IUPAC Name |
methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-4-8(5-6)11-2-3-12-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJGBVAQMCCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Functional Group Impact: Carboxylic Acid vs. Aldehyde vs. Ester: The aldehyde analog (CAS 127445-88-9) is more reactive in condensation or nucleophilic addition reactions, whereas the ester is more stable under basic conditions .
Substituent Effects :
- The 4-fluorophenyl group in CAS 2168835-29-6 introduces steric bulk and electron-withdrawing effects, which could enhance binding affinity in drug-receptor interactions .
Heteroatom Variations :
- Replacing oxygen with sulfur (e.g., thiol derivative CAS 72299-30-0) increases nucleophilicity, enabling disulfide bond formation or metal coordination .
Biological Activity
Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in drug synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 214.22 g/mol. The compound's structure can be represented as follows:
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.22 g/mol |
| Functional Groups | Ester, Dioxaspiro |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. The spirocyclic structure allows the compound to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can influence various biochemical pathways, leading to observed biological effects such as enzyme inhibition and receptor binding .
Enzyme Interactions
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown its potential role in modulating enzyme interactions within metabolic pathways .
Case Studies
- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound inhibits specific enzymes linked to metabolic disorders. For example, it has been tested against enzymes involved in cholesterol biosynthesis, showing promising inhibitory effects .
- Pharmaceutical Applications : As a potential intermediate in drug synthesis, this compound has been explored for its ability to modify the biological activity of pharmaceutical agents. Its unique structure allows for the development of novel therapeutic compounds targeting various diseases .
Summary of Key Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Enzyme Interaction | Inhibitory effects on metabolic enzymes | |
| Pharmaceutical Synthesis | Intermediate for drug development | |
| Biological Activity Assessment | Modulation of enzyme pathways |
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
- Drug Development : Its role as an intermediate in synthesizing new pharmaceutical compounds.
- Biochemical Research : Utilization in studies exploring enzyme mechanisms and metabolic pathways.
- Chemical Industry : Application in producing specialty chemicals and materials due to its unique structural properties .
Q & A
Q. What are the established synthetic routes for Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or oxidation of precursor diols. Key intermediates include:
- 5,8-Dioxaspiro[3.4]octane-2-thiol (CAS: 72299-30-0), which can undergo thiol-esterification to introduce the carboxylate moiety .
- 5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride , a reactive intermediate for nucleophilic substitution reactions .
- Carboxylic acid precursors (e.g., 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, CAS: 1001907-64-7), which are esterified using methanol under acidic conditions .
Q. How can the structural conformation of this compound be confirmed using X-ray crystallography?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) with the SHELX software suite (e.g., SHELXL for refinement) is standard for resolving spirocyclic geometries. The spiro[3.4]octane framework requires high-resolution data to distinguish torsional strain and oxygen bridge positioning .
- Compare experimental bond angles and dihedrals with computational models (DFT) to validate the spirocyclic conformation .
Q. What spectroscopic techniques are recommended for characterizing the purity and functional groups of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Molecular ion peaks at m/z 156–158 (for C₈H₁₂O₃) confirm molecular weight .
- NMR Spectroscopy:
- IR Spectroscopy: Bands at 1720–1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretch) .
Advanced Research Questions
Q. What challenges arise in the regioselective functionalization of the spirocyclic framework, and how can they be addressed?
Methodological Answer:
- Challenge: Steric hindrance and electronic equivalence of oxygen atoms complicate selective substitution.
- Solutions:
Q. How do computational methods aid in predicting the reactivity and stability of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations: Models solvent effects and conformational flexibility to assess stability in biological systems .
- QSPR Models: Correlate substituent effects (e.g., electron-withdrawing groups) with hydrolysis rates of the ester moiety .
Q. What role does this compound play in PROTAC synthesis, and what methodological considerations are critical?
Methodological Answer:
- Role: The spirocyclic core serves as a rigid linker to connect E3 ligase ligands and target protein binders, enhancing proteolysis-targeting chimera (PROTAC) specificity .
- Considerations:
- Optimize linker length to balance binding affinity and cellular permeability.
- Use click chemistry (e.g., azide-alkyne cycloaddition) for modular assembly .
- Validate degradation efficiency via Western blotting and cellular thermal shift assays (CETSA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
